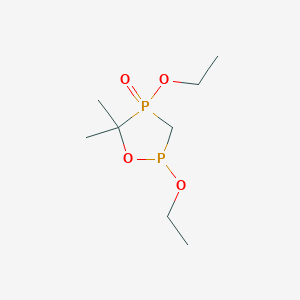
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one is a chemical compound with a unique structure that includes both phosphorus and oxygen atoms
Preparation Methods
The synthesis of 2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one typically involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparison with Similar Compounds
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one can be compared with similar compounds such as:
2,4-Dimethoxy-5-methylpyrimidine: This compound has a similar structure but lacks the phosphorus atom, making it less versatile in certain applications.
2,4-Diethoxy-5-methylpyrimidine: Similar to the above compound but with ethoxy groups, it also lacks the phosphorus atom.
The uniqueness of this compound lies in its ability to form stable complexes with a variety of molecules due to the presence of both phosphorus and oxygen atoms, making it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
105755-88-2 |
|---|---|
Molecular Formula |
C8H18O4P2 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2,4-diethoxy-5,5-dimethyl-1,2,4λ5-oxadiphospholane 4-oxide |
InChI |
InChI=1S/C8H18O4P2/c1-5-10-13-7-14(9,11-6-2)8(3,4)12-13/h5-7H2,1-4H3 |
InChI Key |
BQVXUZPLRCVSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1CP(=O)(C(O1)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



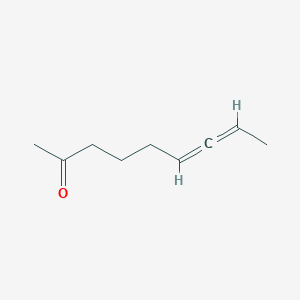
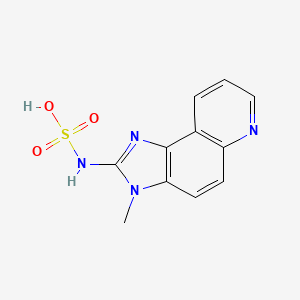

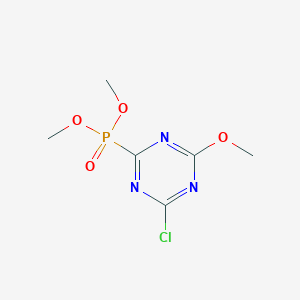
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
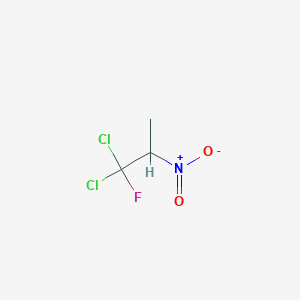
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
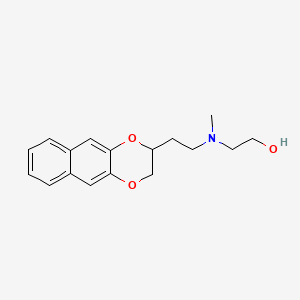
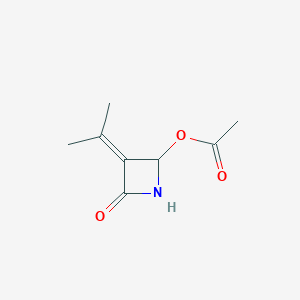
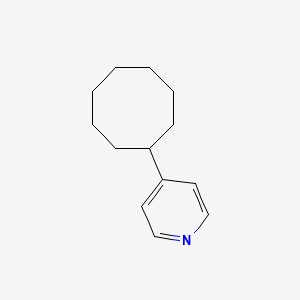
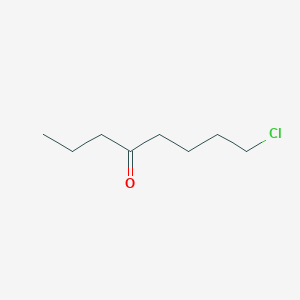
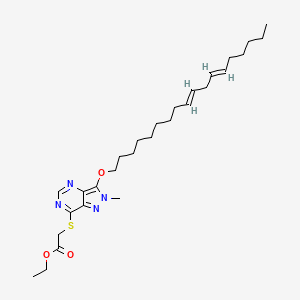
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
